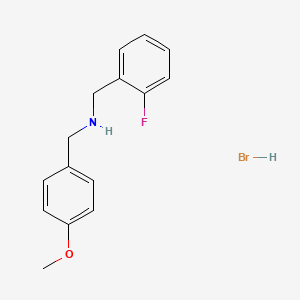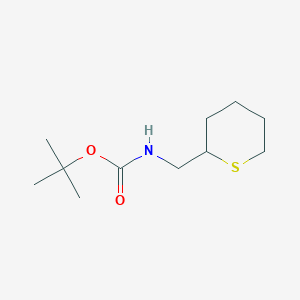
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a chemical compound that features an indole group, which is a bicyclic aromatic system, linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group with a tert-butyl substituent.
Applications De Recherche Scientifique
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate has diverse applications in scientific research:
Drug Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is utilized in studies investigating the biological activity of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Research: It serves as a building block in the synthesis of more complex molecules, aiding in the exploration of new synthetic methodologies and reaction mechanisms.
Mécanisme D'action
Target of Action
Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . This compound may also impact the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . These interactions can result in the modulation of signaling pathways and changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have demonstrated that indole derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives can affect metabolic flux and alter the levels of metabolites in cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(6-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in the presence of a suitable solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and specific deprotection agents for removing the tert-butyl group. The major products formed from these reactions are the corresponding amines and carbon dioxide.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate: Similar in structure but with a fluorine atom at a different position on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but sharing the indole core.
1H-Indole-3-carbaldehyde: Another indole derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFQMQZBMYSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrobromide](/img/structure/B1379795.png)
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)







![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)



